molecular formula C15H10Br2ClNO2S B1667941 Brotianide CAS No. 23233-88-7

Brotianide

Cat. No. B1667941
CAS RN: 23233-88-7
M. Wt: 463.6 g/mol
InChI Key: NRFGEDASJHBPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brotianide is an anthelminthic drug with anti-fasciolidal activity. It is used for the treatment of severe infections in animals to remove larvae . The molecular formula of Brotianide is C15H10Br2ClNO2S .


Molecular Structure Analysis

The molecular structure of Brotianide is represented by the formula C15H10Br2ClNO2S. It has an average mass of 463.571 Da and a mono-isotopic mass of 460.848724 Da .


Physical And Chemical Properties Analysis

Brotianide is a solid powder with a molecular weight of 463.568 g/mol . It has a density of 1.7803 (estimate) and a melting point of 181°C .

properties

IUPAC Name

[2-bromo-6-[(4-bromophenyl)carbamothioyl]-4-chlorophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2ClNO2S/c1-8(20)21-14-12(6-10(18)7-13(14)17)15(22)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFGEDASJHBPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Cl)C(=S)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177807
Record name Brotianide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brotianide

CAS RN

23233-88-7
Record name Brotianide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23233-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brotianide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brotianide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brotianide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROTIANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OGU6XH7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brotianide
Reactant of Route 2
Brotianide
Reactant of Route 3
Reactant of Route 3
Brotianide
Reactant of Route 4
Brotianide
Reactant of Route 5
Brotianide
Reactant of Route 6
Reactant of Route 6
Brotianide

Citations

For This Compound
125
Citations
N Güralp - Ankara Üniversitesi Veteriner Fakültesi Dergisi, 1971 - vetjournal.ankara.edu.tr
4 % solution of Brotianide was found 68-97 % effective when … The present paper reports the activity of Brotianide (2-acetoxy… (I) the minimum dose rates of Brotianide that gaye 90 % or …
Number of citations: 2 vetjournal.ankara.edu.tr
AA Shahlapour, MN Rahnou… - Archives of Razi …, 1986 - archrazi.areeo.ac.ir
… The present study was carried out to evaluate the efficiency of Albendazole, Thiabendazole and Brotianide against Dicrocoelium dendriticum in naturally infested sheep …
Number of citations: 1 archrazi.areeo.ac.ir
B Tinar, H Dogan, S Demir, CV Akyol - The Veterinary Record, 1988 - europepmc.org
Treatment of Dicrocoelium dendriticum with a combination of thiophanate and brotianide. - Abstract - Europe PMC … Treatment of Dicrocoelium dendriticum with a combination of …
Number of citations: 6 europepmc.org
R Tınar, H Doğan, S Demir, ÇV Akyol - 1987 - acikerisim.uludag.edu.tr
… , composed of brotianide and thiophanate, was int· roducted to the market. Brotianide was … (50 mg/kg thiophanate + 5.6 mg/kg brotianide) white the second group was treated with 1 …
Number of citations: 2 acikerisim.uludag.edu.tr
B Tınar, ÇV Akyol, S Demir - 1988 - acikerisim.uludag.edu.tr
Açık Erişim@BUU: Treatment of Dicrocoelium dendriticum with a combination of thiophanate and brotianide … Title: Treatment of Dicrocoelium dendriticum with a …
Number of citations: 0 acikerisim.uludag.edu.tr
A Middleberg, DM Imber, DM Baines - New Zealand Veterinary …, 1981 - Taylor & Francis
… in Central Hawkes Bay and in the Piopio areas of New Zealand in which ewes naturally infected with Fasciola hepatica were treated with ‘Vermadax’ (thiophanate & brotianide.) Liver …
Number of citations: 1 www.tandfonline.com
RJ Martin - The Veterinary Journal, 1997 - Elsevier
… The salicylanilides: rafoxanide, oxyclozanide, brotianide and closantel and the substituted phenol, nitroxynil, are proton ionophores. Clorsulon is a selective antagonist of fluke …
Number of citations: 807 www.sciencedirect.com
I Fairweather, SD Holmes, LT Threadgold - Experimental parasitology, 1984 - Elsevier
… Brotianide and the deacetylated metabolite of diamphenethide cause a rapid flaccid paralysis of the fluke at concentrations of 1.0 μg/ml and above. In contrast, the effect of MK-401 is a …
Number of citations: 63 www.sciencedirect.com
J Corba, J Pacenovsky, I Krupicer - Vet Med Rev, 1976
Number of citations: 4
HA Alfonso, C Cabrera, E Marrero - Revista de Salud Animal (Cuba), 1985
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.